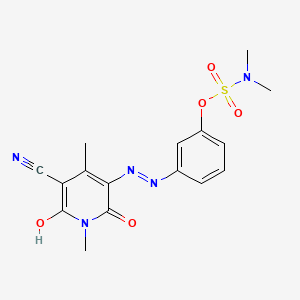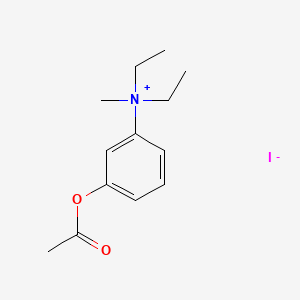![molecular formula C22H17N3O B13735250 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a methanol group and a terpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a terpyridine derivative with a benzyl alcohol derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
科学研究应用
Chemistry
In chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is used as a ligand in coordination chemistry. Its terpyridine moiety allows it to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound can be used to study metal ion interactions with biological molecules. Its ability to form complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
Potential applications in medicine include its use as a building block for designing new drugs or diagnostic agents. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol involves its ability to coordinate with metal ions through its terpyridine moiety. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved. For example, in catalysis, the metal complex can facilitate specific chemical transformations by stabilizing transition states or intermediates.
相似化合物的比较
Similar Compounds
[4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine rings and exhibit similar coordination chemistry.
属性
分子式 |
C22H17N3O |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C22H17N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-14,26H,15H2 |
InChI 键 |
AHJRDAJMQPRPKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


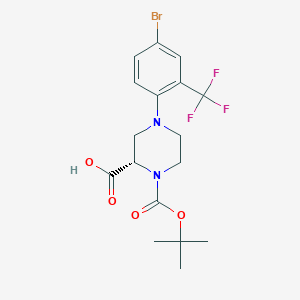
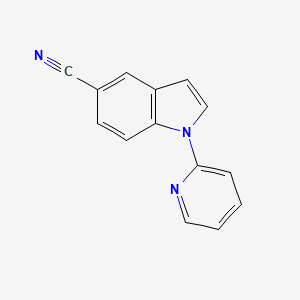
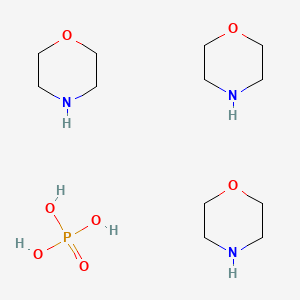



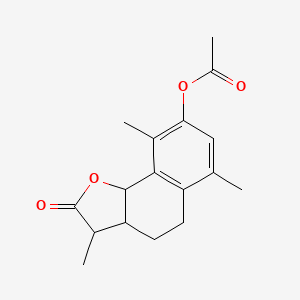
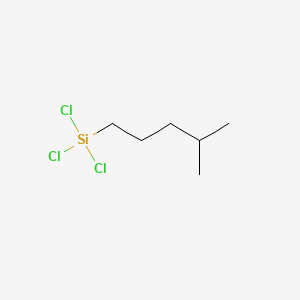
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
